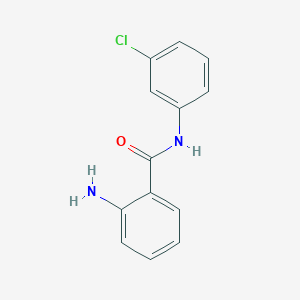

2-amino-N-(3-chlorophenyl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODFNAVRZPMCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352177 | |

| Record name | 2-amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22312-61-4 | |

| Record name | 2-amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-N-(3-CHLOROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-amino-N-(3-chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-N-(3-chlorophenyl)benzamide, a molecule of interest in medicinal chemistry and drug development. This document outlines two primary synthetic pathways, provides detailed experimental protocols, and presents a thorough characterization profile, including spectroscopic and physical data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Substituted benzamides are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a key 2-aminobenzamide scaffold, which is a common pharmacophore in various therapeutic agents. The presence of a 3-chlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a detailed technical resource for the preparation and comprehensive characterization of this compound.

Synthetic Pathways

Two primary and reliable synthetic routes for the preparation of this compound are presented below.

Route 1: From Isatoic Anhydride and 3-Chloroaniline

This is a direct and efficient one-step synthesis involving the reaction of isatoic anhydride with 3-chloroaniline. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.

Caption: Synthetic workflow for Route 1.

Route 2: From 2-Nitrobenzoyl Chloride and 3-Chloroaniline with Subsequent Reduction

This two-step pathway first involves the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride to form the intermediate, N-(3-chlorophenyl)-2-nitrobenzamide. The nitro group is then reduced to a primary amine in the second step to yield the final product. This route offers an alternative for when starting materials for Route 1 are unavailable or for library synthesis where diversification from a common intermediate is desired.

Caption: Synthetic workflow for Route 2.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol for Synthesis Route 1

Materials:

-

Isatoic anhydride

-

3-Chloroaniline

-

Pyridine (or another suitable solvent like DMF or DMSO)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of pyridine.

-

Add 3-chloroaniline (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and unreacted 3-chloroaniline), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol for Synthesis Route 2

Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide

Materials:

-

2-Nitrobenzoyl chloride

-

3-Chloroaniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-chlorophenyl)-2-nitrobenzamide, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction of N-(3-chlorophenyl)-2-nitrobenzamide

Materials:

-

N-(3-chlorophenyl)-2-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated HCl.

-

Heat the mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Data

The following tables summarize the key characterization data for this compound.

Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 136-137 °C |

| Exact Mass | 246.0560 |

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on analysis of structurally related compounds. Experimental values should be confirmed by the researcher.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (amide) |

| ~7.9 | t | 1H | Ar-H (H-2') |

| ~7.6 | dd | 1H | Ar-H (H-6) |

| ~7.5 | ddd | 1H | Ar-H (H-6') |

| ~7.4 | t | 1H | Ar-H (H-5') |

| ~7.2 | ddd | 1H | Ar-H (H-4) |

| ~7.1 | ddd | 1H | Ar-H (H-4') |

| ~6.8 | d | 1H | Ar-H (H-3) |

| ~6.6 | t | 1H | Ar-H (H-5) |

| ~6.5 (br s) | s | 2H | -NH₂ (amino) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (amide) |

| ~150.0 | C-NH₂ (C-2) |

| ~140.5 | C-Cl (C-3') |

| ~134.0 | C-NH (amide) (C-1') |

| ~132.5 | Ar-CH (C-4) |

| ~130.5 | Ar-CH (C-5') |

| ~128.0 | Ar-CH (C-6) |

| ~123.0 | Ar-CH (C-6') |

| ~119.5 | Ar-CH (C-2') |

| ~118.5 | Ar-CH (C-4') |

| ~116.0 | Ar-CH (C-5) |

| ~115.5 | C-C=O (C-1) |

| ~114.0 | Ar-CH (C-3) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric, -NH₂) |

| 3300-3250 | N-H stretching (amide) |

| 1640-1620 | C=O stretching (Amide I) |

| 1600-1580 | N-H bending (Amide II) |

| ~1600, ~1480 | C=C stretching (aromatic) |

| ~750 | C-Cl stretching |

Table 4: Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 247.0633 |

| [M+Na]⁺ | 269.0452 |

| [M-H]⁻ | 245.0487 |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined synthetic routes are robust and adaptable, and the comprehensive characterization data serves as a valuable reference for researchers. By following the detailed protocols and analytical workflows presented, scientists and drug development professionals can confidently prepare and validate the structure of this compound for further investigation in their research endeavors.

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(3-chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N-(3-chlorophenyl)benzamide, a molecule of interest in medicinal chemistry. This document details its chemical identity, structural features, and known physicochemical parameters. While experimental data for some properties are limited, this guide consolidates available information and presents established experimental protocols for their determination. Furthermore, potential biological activities and associated signaling pathways are discussed based on studies of structurally related compounds, offering a foundation for future research and drug development endeavors.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the benzamide class of molecules. Its structure features a central benzamide core with an amino group substitution on the benzoyl ring and a chlorophenyl group attached to the amide nitrogen.

-

IUPAC Name: this compound

-

CAS Number: 22312-61-4[1]

-

Molecular Formula: C₁₃H₁₁ClN₂O

-

Molecular Weight: 246.70 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound and its isomers are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Data Type | Source |

| Molecular Weight | 246.70 g/mol | Calculated | [1] |

| Melting Point | 142 °C (for 4-amino isomer) | Experimental | [2] |

| Boiling Point | 335.7 ± 27.0 °C | Predicted | [3] |

| Density | 1.4 ± 0.1 g/cm³ | Predicted | [3] |

| logP (XlogP) | 3.6 | Predicted | [4] |

| pKa (Strongest Basic) | 2.82 (for 2-aminobenzamide) | Predicted | [1] |

| Aqueous Solubility | Poorly soluble (predicted) | Predicted | [5] |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A narrow range typically indicates high purity.

Aqueous Solubility Determination

Determining the solubility in aqueous and organic solvents is essential for formulation development.

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility is typically expressed in mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution and is critical for understanding a compound's ionization state at physiological pH.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter throughout the titration.

-

The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated until equilibrium is reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound involves the amidation of a protected aminobenzoic acid derivative with 3-chloroaniline, followed by deprotection.

General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Predicted Spectral Data

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (Amide) |

| ~7.9 | d | 1H | Ar-H |

| ~7.7 | t | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.6 | t | 1H | Ar-H |

| ~6.5 | s (br) | 2H | -NH₂ (Amino) |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~150 | C-NH₂ |

| ~140 | C-Cl |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~123 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~117 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C |

Table 4: Predicted IR and MS Data

| Spectroscopy | Key Peaks/Fragments |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |

| MS (m/z) | 246 (M⁺), fragments corresponding to the benzoyl and chlorophenyl moieties |

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, research on structurally similar 2-amino-N-phenylbenzamide derivatives has revealed promising antimicrobial activities.

Antimycobacterial and Antifungal Activity

Studies have shown that a series of substituted 2-amino-N-phenylbenzamides exhibit significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[3] The introduction of a chloro substituent on the N-phenyl ring has been shown to enhance antimycobacterial activity.[3]

Hypothesized Mechanism of Action

The precise mechanism of action for the antimicrobial effects of these compounds is not fully elucidated. However, based on the activity of other benzamide derivatives, potential mechanisms could involve the inhibition of essential enzymes in pathogenic microorganisms. For instance, some benzamides are known to target enzymes involved in cell wall synthesis or DNA replication.

The following diagram illustrates a hypothetical signaling pathway for the antimycobacterial action of this compound, based on common drug targets in Mycobacterium tuberculosis.

Caption: Hypothesized mechanism of antimycobacterial action.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of outstanding parameters. The reported biological activities of related compounds suggest that this molecule warrants further study to elucidate its specific mechanisms of action and therapeutic potential. The detailed protocols and predictive data presented herein are intended to facilitate and guide future research efforts.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Aminobenzamide (HMDB0033947) [hmdb.ca]

- 2. 4-AMINO-N-(3-CHLOROPHENYL)BENZAMIDE CAS#: 888-80-2 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

2-amino-N-(3-chlorophenyl)benzamide CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-N-(3-chlorophenyl)benzamide, including its chemical identity, structural information, predicted physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document addresses the current landscape of publicly available information and provides logical workflows for its laboratory preparation and analysis.

Chemical Identity and Structure

CAS Number: 22312-61-4[1]

Molecular Formula: C₁₃H₁₁ClN₂O

Structure:

The structure of this compound consists of a benzamide core. The amide nitrogen is substituted with a 3-chlorophenyl group, and the benzoyl ring carries an amino group at the 2-position (ortho-position).

Chemical Identifiers:

-

SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N[2]

-

InChI: InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)[2]

Physicochemical and Spectrometric Data

Due to a lack of experimentally derived data in peer-reviewed literature for this specific isomer, the following tables summarize calculated and predicted properties. These values serve as a baseline for experimental design and characterization.

Table 1: Predicted Physicochemical Properties

| Property | Value | Data Type | Source |

| Molecular Weight | 246.7 g/mol | Calculated | - |

| Monoisotopic Mass | 246.05598 Da | Calculated | PubChem[2] |

| XlogP | 3.6 | Predicted | PubChem[2] |

| Appearance | White to off-white solid | Predicted | General knowledge of benzanilides |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted | General solubility trends |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) | Data Type | Source |

| [M+H]⁺ | 247.06326 | 153.5 | Predicted | PubChem[2] |

| [M+Na]⁺ | 269.04520 | 161.6 | Predicted | PubChem[2] |

| [M-H]⁻ | 245.04870 | 160.0 | Predicted | PubChem[2] |

| [M]⁺ | 246.05543 | 152.9 | Predicted | PubChem[2] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and structural elucidation of this compound, based on established chemical principles for analogous compounds.[3][4]

Proposed Synthesis

A logical and efficient two-step synthesis involves the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group.

References

Spectroscopic and Synthetic Profile of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-amino-N-(3-chlorophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document collates predicted and experimental data from analogous compounds to serve as a foundational resource for the characterization and synthesis of this molecule.

Spectroscopic Data

Mass Spectrometry

The predicted mass spectrometry data for this compound is available through chemical databases.[1] The primary expected adducts and their predicted collision cross-sections are summarized below.

Table 1: Predicted Mass Spectrometry Data [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.06326 | 153.5 |

| [M+Na]⁺ | 269.04520 | 161.6 |

| [M-H]⁻ | 245.04870 | 160.0 |

| [M]⁺ | 246.05543 | 152.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including isomers and derivatives.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (Amide) |

| ~7.9 | t | 1H | Ar-H (H2') |

| ~7.6 | dd | 1H | Ar-H (H6) |

| ~7.4 | ddd | 1H | Ar-H (H4') |

| ~7.3 | t | 1H | Ar-H (H5') |

| ~7.2 | t | 1H | Ar-H (H4) |

| ~7.1 | dd | 1H | Ar-H (H6') |

| ~6.8 | d | 1H | Ar-H (H3) |

| ~6.6 | t | 1H | Ar-H (H5) |

| ~5.5 | s (br) | 2H | -NH₂ (Amino) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Amide) |

| ~150.0 | C2 (C-NH₂) |

| ~140.5 | C1' |

| ~133.0 | C3' |

| ~132.5 | C4 |

| ~130.5 | C5' |

| ~128.0 | C6 |

| ~123.5 | C2' |

| ~122.5 | C6' |

| ~119.0 | C4' |

| ~116.5 | C5 |

| ~116.0 | C1 |

| ~115.0 | C3 |

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies for key functional groups in this compound are listed below. These are characteristic peaks for primary amines, secondary amides, and aromatic compounds.

Table 4: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Secondary Amide (-NH-) |

| 1650 - 1630 | C=O Stretch | Amide I |

| 1600 - 1550 | N-H Bend | Amide II |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for analogous compounds.

Synthesis Protocol

A common and effective method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[2]

Step 1: Amide Formation (N-(3-chlorophenyl)-2-nitrobenzamide)

-

In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-chlorophenyl)-2-nitrobenzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Nitro Group Reduction (this compound)

-

Dissolve the purified N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).

-

If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with an organic solvent.

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, dry sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Sample Analysis: Collect the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The expected molecular ion will be observed as the [M+H]⁺ peak in positive mode and [M-H]⁻ in negative mode.

-

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

References

Predicted Biological Activity of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the synthetic compound 2-amino-N-(3-chlorophenyl)benzamide. Based on the well-documented activities of structurally related 2-aminobenzamide and N-phenylbenzamide derivatives, this molecule is predicted to exhibit a range of biological effects, including anticancer, antifungal, and antimycobacterial properties. This document outlines these predicted activities, provides detailed experimental protocols for their in vitro evaluation, and presents conceptual signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminobenzamide and N-phenylbenzamide classes, in particular, have garnered significant attention due to their diverse pharmacological profiles. Derivatives have been shown to possess activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. This compound, a member of this family, is an understudied compound with the potential for significant biological activity. The presence of the 2-amino group, the N-phenyl ring, and the chloro-substituent are all features known to modulate the biological effects of this compound class. This guide synthesizes the available information on related compounds to predict the therapeutic potential of this compound and to provide a framework for its experimental investigation.

Predicted Biological Activities and Quantitative Data

Table 1: Predicted Anticancer Activity

| Predicted Target/Mechanism | Cell Line(s) | Predicted Potency (IC50) | Rationale/Supporting Evidence |

| Histone Deacetylase (HDAC) Inhibition | Human cancer cell lines (e.g., A549, SF268, U937) | 1-20 µM | The N-(2-aminophenyl)-benzamide moiety is a known zinc-binding group in HDAC inhibitors.[1][2] |

| Cytotoxicity | Various cancer cell lines | 5-50 µM | N-phenylbenzamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] |

Table 2: Predicted Antimicrobial Activity

| Activity | Target Organism(s) | Predicted Potency (MIC) | Rationale/Supporting Evidence |

| Antimycobacterial | Mycobacterium tuberculosis | 10-100 µg/mL | 2-aminobenzamide derivatives have shown activity against various mycobacterial strains. |

| Antifungal | Aspergillus fumigatus, Candida albicans | 10-100 µg/mL | Benzamide derivatives have been reported to possess antifungal properties.[4][5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the predicted biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[6][7][8]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell line (e.g., A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimycobacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.[9][10][11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin solution

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[12][13][14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound

-

Fungal strain (e.g., Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of fungal spores and adjust the concentration to 1-5 x 10⁵ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.

Visualizations: Signaling Pathways and Workflows

Predicted Signaling Pathway: HDAC Inhibition

The N-(2-aminophenyl)-benzamide scaffold is a key feature of several known HDAC inhibitors. These compounds typically chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This results in the hyperacetylation of histone proteins, which in turn alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Predicted mechanism of action via HDAC inhibition.

Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach for the initial screening of this compound for its predicted biological activities.

Caption: General workflow for biological activity screening.

Conclusion

While experimental data on this compound is currently limited, the extensive research on related benzamide derivatives provides a strong foundation for predicting its biological activities. This compound is a promising candidate for investigation as an anticancer, antimycobacterial, and antifungal agent. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct future research into the therapeutic potential of this and similar molecules. Further in-depth studies are warranted to validate these predictions and to elucidate the precise mechanisms of action.

References

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro antimycobacterial activity of medicinal plants Lantana camara, Cryptolepis sanguinolenta, and Zanthoxylum leprieurii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

Navigating the Solubility Landscape of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. This technical guide provides an in-depth overview of the predicted solubility of 2-amino-N-(3-chlorophenyl)benzamide in various organic solvents and furnishes detailed experimental protocols for its quantitative determination, addressing a critical knowledge gap in the public domain.

Predicted Solubility Profile

Based on the analysis of structurally similar compounds, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. These predictions are grounded in the principles of "like dissolves like," considering the hydrogen bonding capabilities and the overall hydrophobic nature of the molecule.[1]

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the solvent's hydroxyl group, but the hydrophobic aromatic rings will limit extensive dissolution.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents act as effective hydrogen bond acceptors for the amino and amide protons and can solvate the aromatic portions of the molecule, leading to good solubility.[1] |

| Nonpolar | Toluene, Hexane | Very Poorly Soluble | The polar amino and amide functionalities will significantly hinder solubility in these nonpolar environments, despite some affinity of the aromatic rings.[1] |

Experimental Determination of Solubility

To move beyond prediction and obtain precise, quantitative data, experimental determination is essential. The following sections detail the gold-standard shake-flask method for establishing thermodynamic equilibrium solubility and a common high-throughput approach for assessing kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is designed to determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific temperature conditions.[1]

Experimental Protocol:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The original solubility is calculated by taking the dilution factor into account.

References

An In-depth Technical Guide to 2-amino-N-(3-chlorophenyl)benzamide

Introduction and Historical Context

Benzamides represent a cornerstone in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anticancer, and anti-inflammatory properties. The molecule 2-amino-N-(3-chlorophenyl)benzamide incorporates key structural features: a benzamide core, a primary amino group, and a chlorinated phenyl ring. These features can significantly influence its chemical properties and biological interactions.

The absence of a dedicated "discovery" paper suggests that this compound may have been first synthesized as an intermediate for more complex molecules or as part of a chemical library for screening purposes. Its synthesis logically follows well-established and documented chemical pathways for amide bond formation. This guide reconstructs the most probable and efficient synthetic pathway to this compound based on established principles of organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is calculated, other values are predicted based on the properties of structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₁₁ClN₂O | Calculated | - |

| Molecular Weight | 246.70 g/mol | Calculated | |

| Appearance | White to off-white solid | Predicted | General knowledge of similar compounds |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | Predicted | General solubility trends for benzanilides |

| pKa | Not available | Experimental | - |

| LogP (XLogP3) | ~3.6 | Computed | [1] |

| Hydrogen Bond Donors | 2 | Computed | - |

| Hydrogen Bond Acceptors | 2 | Computed | - |

Synthetic Pathway

The most logical and commonly employed route for the synthesis of this compound involves a two-step process. This pathway begins with the formation of an amide bond between 2-nitrobenzoyl chloride and 3-chloroaniline, followed by the reduction of the nitro group to a primary amine.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. These are representative procedures based on well-established reactions for the synthesis of similar benzamide derivatives.

Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Amide Bond Formation)

-

Materials: 2-nitrobenzoyl chloride, 3-chloroaniline, anhydrous dichloromethane (DCM), triethylamine or pyridine.

-

Procedure:

-

Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-chlorophenyl)-2-nitrobenzamide.

-

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Materials: N-(3-chlorophenyl)-2-nitrobenzamide, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

-

Slowly add concentrated HCl to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the solution is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

-

Potential Pharmacological Activity and Signaling Pathways

Due to the lack of specific pharmacological data for this compound, the following sections extrapolate potential therapeutic applications and mechanisms of action from structurally related compounds.

Anticancer Potential

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms. A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown efficacy in slowly proliferating tumors and is known for its DNA-DNA crosslinking activity. Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, is a potent inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC isoform.[2] HDAC inhibitors are an established class of anticancer agents that induce cell cycle arrest and apoptosis.[2]

Table 2: Quantitative Anticancer Activity of Structurally Related Benzamides

| Compound Name | Target/Assay | IC₅₀/ED₅₀ | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide | HDAC3 | 95.48 nM | [2] |

| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide | HepG2 cells (antiproliferative) | 1.30 µM | [2] |

| 4-amino-N-(2'-aminophenyl)benzamide | N/A (preferential activity in slowly growing tumors) | N/A |

Antiviral Potential

Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV), possibly by targeting the viral DNA replication process. This suggests that this compound could also possess antiviral properties.

Proposed Experimental Workflow for Target Identification and Validation

Given the nascent stage of research for this specific compound, a systematic approach to identify and validate its biological targets is crucial.

Conclusion

This compound is a chemical entity that can be reliably synthesized through a straightforward two-step process involving amide bond formation and subsequent nitro group reduction. While its specific "discovery" may not be marked by a dedicated publication, the synthetic logic is well-established within the field of organic chemistry. Based on the pharmacological profiles of its close analogues, this compound holds potential for further investigation as an anticancer or antiviral agent. The detailed protocols and proposed workflows provided in this guide offer a practical framework for the preparation, characterization, and biological evaluation of this and similar benzamide derivatives, which continue to be important scaffolds in the pursuit of new therapeutic agents.

References

Potential Therapeutic Targets of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. This technical guide explores the potential therapeutic targets of a specific benzamide derivative, 2-amino-N-(3-chlorophenyl)benzamide. While direct biological data for this exact molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications by analyzing structurally related compounds. The primary focus will be on three key areas where benzamide derivatives have shown significant promise: histone deacetylase (HDAC) inhibition, vascular endothelial growth factor receptor (VEGFR) antagonism, and the induction of DNA damage. This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a validated target for anticancer drug development. Structurally similar N-(2-aminophenyl)benzamides have emerged as potent and selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2][3][4][5][6][7][8][9][10] The 2-aminoanilino-benzamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This accessible chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibitory Activity of Analogous Benzamides

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-(2-aminophenyl)benzamide derivatives against Class I HDAC isoforms. This data highlights the potential for this class of compounds to achieve isoform selectivity.

| Compound ID | Linker/Cap Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| 15k | Chiral Oxazoline | 80 | 110 | 6 | [1][2] |

| 19f | Pyrazine linked | 140 | 560 | 590 | [4] |

| 19k | N-methyl-3-indolyl | 140 | 560 | 590 | [4] |

| 21a | 2-thienyl at position-5 | 260 | 2470 | >10000 | [4] |

| 11a | 4-(aminomethyl)benzoyl | 670 (Class I) | - | - | [6] |

| 16 | 2-methylthiobenzamide | >20000 | >20000 | 29 | [9] |

| 6 | Imidazole core | 1.7 | 2.8 | 1.1 | [8] |

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.[11][12][13][14][15]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

HDAC Substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value using a suitable software.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR), are key regulators of this process.[16][17][18][19][20] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Several benzamide and anthranilamide derivatives have been reported as potent inhibitors of VEGFR-2 kinase activity.[21][22][23][24][25][26][27][28][29][30] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade.

Signaling Pathway of VEGFR-2 Inhibition

Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. A VEGFR-2 inhibitor would block this initial phosphorylation event, thereby inhibiting angiogenesis.

Quantitative Data: VEGFR-2 Inhibitory Activity of Analogous Benzamides

The following table presents the IC50 values of various benzamide and related derivatives against VEGFR-2, demonstrating the potential potency of this chemical class.

| Compound Class | Specific Compound/Derivative | VEGFR-2 IC50 | Reference |

| Nicotinamide Derivative | Compound 8 | 77.02 nM | [27] |

| Sulfonamide Derivative | Compound 15 | 78.7 nM | [22] |

| 4-Phenylurea Chalcone | Compound 2o | 310 nM | [24] |

| 4-Phenylurea Chalcone | Compound 2l | 420 nM | [24] |

| Anthranilamide | Compound 5 | Potent (ED50 = 7 mg/kg in vivo) | [23] |

| Anthranilamide | Compound 7 | Potent (ED50 = 7 mg/kg in vivo) | [23] |

| Salicylic Amide | Compound 4e | 44-60% inhibition at 10 µM | [21] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against VEGFR-2 kinase using an ATP consumption assay.[16][17][18][19][20]

Materials:

-

Recombinant human VEGFR-2 (KDR) enzyme

-

Kinase Assay Buffer

-

ATP solution

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (this compound) dissolved in DMSO

-

Kinase-Glo® Max Luminescence Kinase Assay Kit

-

White 96-well microplate

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer.

-

Master Mixture Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the substrate.

-

Plate Setup:

-

Add the master mixture to all wells of a white 96-well plate.

-

Add the diluted test compound to the respective wells.

-

For the positive control (no inhibitor), add buffer with the same DMSO concentration.

-

For the blank (no enzyme), add buffer.

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.

-

ATP Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

DNA Damage Induction

Certain benzamide derivatives have been shown to induce DNA damage, a mechanism that can be highly effective in killing rapidly dividing cancer cells. The proposed mechanisms include the generation of DNA strand breaks and the formation of DNA adducts or interstrand crosslinks, which can physically block DNA replication and transcription. While the evidence for this compound itself is not direct, the general reactivity of the benzamide scaffold and its substituents suggests this as a plausible therapeutic avenue.

Mechanism of DNA Damage

DNA damaging agents can act through various mechanisms. Some intercalate into the DNA helix, while others alkylate DNA bases, leading to the formation of adducts. If these adducts are not repaired, they can lead to mutations or stalled replication forks. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Quantitative Data: DNA Damage by Analogous Compounds

Direct quantitative data for DNA damage by simple 2-aminobenzamides is scarce. However, related compounds have demonstrated genotoxic effects. For example, the polysubstituted benzamide derivative metoclopramide has been shown to cause DNA strand breaks in human peripheral mononuclear leukocytes at concentrations ranging from 100 nM to 1 mM. Further research is needed to quantify the DNA damaging potential of this compound.

Experimental Protocol: Alkaline Comet Assay for DNA Strand Break Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[31][32][33][34]

Materials:

-

Cultured cells treated with the test compound

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Treat cells with various concentrations of the test compound. Harvest the cells and resuspend them in PBS at an appropriate concentration.

-

Slide Preparation: Mix the cell suspension with molten low melting point agarose and spread a thin layer onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

Conclusion

Based on the analysis of structurally related compounds, this compound holds significant potential as a therapeutic agent through at least three distinct mechanisms: HDAC inhibition, VEGFR-2 inhibition, and the induction of DNA damage. The N-(2-aminophenyl)benzamide core is a well-established zinc-binding motif in potent and selective Class I HDAC inhibitors. Furthermore, the broader benzamide scaffold is prevalent in numerous kinase inhibitors, including those targeting the critical angiogenic receptor VEGFR-2. While the DNA-damaging potential is less directly substantiated for this specific molecule, it remains a plausible mechanism given the known activities of other benzamide derivatives.

This technical guide provides a foundational framework for the investigation of this compound. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic promise of this and related compounds. Future studies should focus on the direct in vitro and in vivo evaluation of this compound against these targets to validate these hypotheses and elucidate its full pharmacological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 21. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. New affinity probe targeting VEGF receptors for kinase inhibitor selectivity profiling by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 34. mcgillradiobiology.ca [mcgillradiobiology.ca]

A Comprehensive Structural Analysis of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide for Drug Discovery Professionals

Introduction

2-amino-N-(3-chlorophenyl)benzamide is a distinct small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antiemetic, antipsychotic, and anticancer activities. The specific substitution pattern of an amino group at the 2-position of the benzoyl ring and a chloro group at the 3-position of the N-phenyl ring imparts a unique electronic and conformational profile. This may influence its biological activity and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the structural analysis of this compound. Due to the limited availability of direct experimental data in the public domain for this specific isomer, this document consolidates predictive data with established experimental protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and exploration of novel benzamide derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central amide linkage connecting a 2-aminobenzoyl group and a 3-chlorophenyl group. The presence of the amino and chloro substituents is expected to influence the molecule's polarity, solubility, and potential for intermolecular interactions.

| Property | Predicted Value | Data Source |

| Molecular Formula | C13H11ClN2O | PubChem[1] |

| Monoisotopic Mass | 246.05598 Da | PubChem[1] |

| XlogP (Predicted) | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Appearance | White to off-white solid | Predicted |

Proposed Synthesis and Experimental Protocols

A robust and widely applicable method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride, followed by the reduction of the nitro group. This two-step synthetic strategy is generally high-yielding and utilizes commercially available starting materials.

Synthesis Workflow

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide

-

In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in an aprotic solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, for instance, triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, a saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(3-chlorophenyl)-2-nitrobenzamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

If using SnCl₂/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the SnCl₂/HCl method, cool the reaction and neutralize with a saturated solution of NaHCO₃ or NaOH until the solution is basic. Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques.

Analytical Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 247.06326 |

| [M+Na]⁺ | 269.04520 |

| [M+K]⁺ | 285.01914 |

| [M+NH₄]⁺ | 264.08980 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3470 - 3360 | N-H (amine) | Symmetric & Asymmetric Stretch |

| 3300 - 3200 | N-H (amide) | Stretch |

| 1640 - 1630 | C=O (amide) | Stretch |

| 1620 - 1580 | N-H (amine) | Bend |

| 1600 - 1450 | C=C (aromatic) | Stretch |

| 800 - 600 | C-Cl | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (amide) |

| ~7.8-7.2 | m | 7H | Ar-H |

| ~6.8-6.5 | m | 3H | Ar-H, -NH₂ (amine) |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (amide) |

| ~150.0 | C-NH₂ |

| ~140.0 | C-Cl |

| ~135.0 - 115.0 | Aromatic Carbons |

Crystallographic Analysis

While no experimental crystal structure for this compound is publicly available, data from the closely related N-(3-chlorophenyl)benzamide provides insights into potential crystal packing and intermolecular interactions.[2] For N-(3-chlorophenyl)benzamide, the molecules are linked into chains by N—H⋯O hydrogen bonds.[2] It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the additional amino group, leading to a stable, ordered crystal lattice.

Predicted Crystallographic Parameters (based on analogy)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, N—H⋯N hydrogen bonds, π-π stacking |

| Dihedral Angle (Benzoyl - Amide) | ~15-20° |

| Dihedral Angle (Benzoyl - N-phenyl) | ~60-65° |

Potential Biological Significance and Signaling Pathways